NSC 109555

Description

Properties

IUPAC Name |

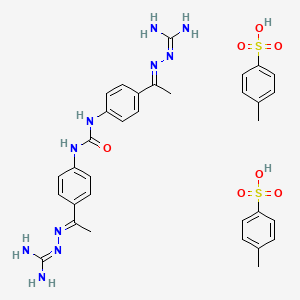

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQGNVANOSOABS-XMDRLFCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N10O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 109555

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). As a critical component of the DNA damage response (DDR) pathway, Chk2 plays a pivotal role in cell cycle arrest, DNA repair, and apoptosis. Its involvement in cancer progression has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Chk2 Inhibition

This compound functions as a small molecule inhibitor of the serine/threonine kinase Chk2. Structural and biochemical studies have elucidated that this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 catalytic domain. This binding prevents the phosphorylation of Chk2 substrates, thereby disrupting the downstream signaling cascade initiated by DNA damage.

The crystal structure of this compound in complex with the Chk2 catalytic domain has been resolved, providing a detailed understanding of its binding mode and the structural basis for its selectivity.

Quantitative Data Summary

The inhibitory activity of this compound against Chk2 and its selectivity over other kinases have been quantified through various in vitro kinase assays. The following table summarizes the key quantitative data.

| Kinase | IC50 (nM) | Assay Conditions | Reference |

| Chk2 | 240 | Cell-free kinase assay | [1] |

| Chk1 | >10,000 | Cell-free kinase assay | [1] |

Note: A broader kinase selectivity profile with specific IC50 values against a panel of kinases is essential for a complete understanding of this compound's specificity. While it is known to be highly selective for Chk2, comprehensive public data on a wide panel is limited.

Signaling Pathways

This compound primarily impacts the ATM-Chk2 signaling pathway, which is activated in response to DNA double-strand breaks. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

In the context of combination therapy with gemcitabine (B846), this compound potentiates apoptosis and the generation of reactive oxygen species (ROS). The following diagram outlines this synergistic interaction.

Experimental Protocols

Chk2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on Chk2 kinase.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains recombinant human Chk2 enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from Cdc25C), and the kinase buffer.

-

Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction wells. A DMSO control (vehicle) is included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a phosphocellulose membrane and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods using fluorescence or luminescence detection are available.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of this compound, alone or in combination with other agents like gemcitabine, on the viability of cancer cells.

Methodology (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., pancreatic cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound, gemcitabine, or a combination of both. Control wells receive the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified duration (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control. Dose-response curves are generated to determine the IC50 values.

Western Blot for PARP Cleavage

Objective: To detect apoptosis by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and/or gemcitabine as described for the cell viability assay. After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for PARP that recognizes both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the 89 kDa fragment is indicative of apoptosis.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular production of ROS in cells treated with this compound and gemcitabine.

Methodology (using Dihydroethidium - DHE):

-

Cell Treatment: Cells are treated with the compounds of interest as previously described.

-

Probe Loading: Towards the end of the treatment period, the cells are loaded with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE), which specifically detects superoxide (B77818) anions.

-

Incubation: The cells are incubated with the probe for a short period (e.g., 30 minutes) in the dark.

-

Washing: The cells are washed to remove excess probe.

-

Detection: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in intracellular superoxide levels.

-

Data Analysis: The fluorescence intensity of treated cells is compared to that of control cells to determine the fold-change in ROS production.

Experimental Workflow Diagram

Discussion and Future Directions

This compound has been instrumental as a chemical probe for studying the biological functions of Chk2. Its high selectivity makes it a valuable tool for dissecting the specific roles of Chk2 in the DNA damage response and other cellular processes. The synergistic effect observed with gemcitabine in pancreatic cancer cells highlights a potential therapeutic strategy of combining Chk2 inhibitors with conventional chemotherapy.

It is important to note that one of the initial studies by Jobson et al. (2007) reported that while potent in biochemical assays, this compound was inactive in their cellular assays. This discrepancy could be due to various factors such as cell permeability, efflux pumps, or metabolism within the specific cell lines tested. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to optimize its potential as a therapeutic agent.

Future research should focus on:

-

Comprehensive Kinase Profiling: A broad kinase panel screening is necessary to fully establish the selectivity profile of this compound.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety of this compound, both as a monotherapy and in combination with other anticancer agents.

-

Structure-Activity Relationship (SAR) Studies: The development of analogs of this compound could lead to compounds with improved potency, selectivity, and cellular activity.

References

NSC 109555 (DDUG): A Technical Guide to a Selective Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as DDUG [4,4'-diacetyldiphenylurea-bis(guanylhydrazone)], is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2).[1] As an ATP-competitive inhibitor, this compound represents a novel chemotype with significant potential in cancer therapy, particularly in combination with DNA-damaging agents.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway.[2][3] Structural studies have confirmed that this compound binds to the ATP-binding pocket of the Chk2 catalytic domain.[1] This inhibition prevents the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream targets, thereby disrupting the cell cycle checkpoint and promoting apoptosis in cancer cells.[4]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| Chk2 | 200 | Cell-free kinase assay | [4][5] |

| Chk2 (Histone H1 phosphorylation) | 240 | In vitro kinase assay | [1][4] |

| Chk1 | >10,000 | Kinase assay | [3] |

| Brk | 210 | Kinase assay | [4][5] |

| c-Met | 6,000 | Kinase assay | [4][5] |

| IGFR | 7,400 | Kinase assay | [4][5] |

| LCK | 7,100 | Kinase assay | [4][5] |

Signaling Pathways

This compound primarily targets the Chk2 signaling pathway, which is a crucial component of the DNA damage response. The following diagram illustrates the canonical Chk2 pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Chk2 Kinase Assay

This protocol is adapted from studies characterizing the inhibitory activity of this compound.

Objective: To determine the IC50 of this compound against Chk2 kinase.

Materials:

-

Recombinant human Chk2 enzyme

-

Histone H1 as substrate

-

This compound

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the recombinant Chk2 enzyme, Histone H1, and the desired concentration of this compound in the kinase assay buffer.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is based on studies evaluating the cytotoxic effects of this compound in combination with other agents.

Objective: To assess the effect of this compound, alone or in combination with gemcitabine, on the viability of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

-

This compound

-

Gemcitabine

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, gemcitabine, or a combination of both for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the synergistic effects of the combination treatment.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is designed to examine the effect of this compound on the phosphorylation of Chk2 in response to DNA damage.

Objective: To detect the levels of phosphorylated Chk2 (p-Chk2) and total Chk2 in cells treated with this compound and a DNA-damaging agent.

Materials:

-

Cancer cell line of interest

-

This compound

-

DNA-damaging agent (e.g., gemcitabine, etoposide)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-Chk2 (e.g., Thr68) and anti-total Chk2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Treat cells with this compound for a specified time, followed by treatment with a DNA-damaging agent.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-Chk2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the primary antibody against total Chk2 as a loading control.

Autophagy Detection by LC3 Conversion

This protocol is for assessing the induction of autophagy by this compound.

Objective: To detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation, in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., L1210 leukemia cells)

-

This compound

-

Lysis buffer

-

Primary antibody: anti-LC3

-

HRP-conjugated secondary antibody

-

Western blotting reagents and equipment

Procedure:

-

Treat cells with this compound for various time points.

-

Prepare cell lysates and perform Western blotting as described in the previous protocol.

-

Probe the membrane with an anti-LC3 antibody.

-

Analyze the blot for the appearance and intensity of the LC3-I and LC3-II bands. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Conclusion

This compound is a valuable research tool for studying the role of Chk2 in the DNA damage response and other cellular processes. Its selectivity and well-characterized mechanism of action make it a strong candidate for further investigation as a potential therapeutic agent, particularly in combination with existing cancer treatments. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising Chk2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of autophagy induction in penta-1,2,3,4,6-O-galloyl-β-D-glucose-induced senescence-like growth arrest in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

The Discovery of NSC 109555: A Selective Chk2 Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth overview of the discovery and characterization of NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). It is intended to serve as a technical guide, offering detailed information on the compound's mechanism of action, quantitative data, and the experimental methodologies employed in its identification and validation.

Introduction

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[2] Given its critical function in maintaining genomic integrity, Chk2 has emerged as a compelling target for cancer therapy. Inhibition of Chk2 is being explored as a strategy to sensitize cancer cells to DNA-damaging agents and to exploit synthetic lethalities in tumors with specific genetic backgrounds.

This compound was identified as a novel, potent, and selective ATP-competitive inhibitor of Chk2 through a high-throughput screening of the National Cancer Institute (NCI) compound library.[3] This whitepaper will detail the discovery process, the biochemical and cellular characterization of this compound, and the structural basis for its selectivity.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Target | Assay Type | IC50 | Reference |

| Chk2 | Kinase Assay | 240 nM | [3][4][5] |

| Chk2 | Histone H1 Phosphorylation | 240 nM | [6] |

| Chk1 | Kinase Assay | > 10 µM | [5][6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the discovery and characterization of this compound.

High-Throughput Screening for Chk2 Inhibitors

This compound was identified from a large-scale screening of chemical compounds. A fluorescence polarization (FP)-based assay is a common method for such high-throughput screening.

Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide substrate (tracer) for Chk2. In the absence of an inhibitor, Chk2 phosphorylates the tracer, which is then bound by a phosphopeptide-binding antibody. This binding results in a larger molecular complex that rotates more slowly, leading to a high fluorescence polarization signal. An inhibitor of Chk2 will prevent the phosphorylation of the tracer, which will not be bound by the antibody and will rotate rapidly, resulting in a low fluorescence polarization signal.

Generalized Protocol:

-

Reagents:

-

Recombinant human Chk2 enzyme

-

Fluorescently labeled peptide substrate (tracer)

-

ATP

-

Phosphopeptide-binding antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Test compounds (including this compound) and controls (e.g., DMSO as a negative control, a known Chk2 inhibitor as a positive control)

-

-

Procedure:

-

In a 384-well microplate, add the test compounds at various concentrations.

-

Add the Chk2 enzyme and the fluorescently labeled peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the phosphopeptide-binding antibody.

-

Incubate at room temperature for a further period (e.g., 30 minutes) to allow for antibody binding.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for the fluorophore.

-

-

Data Analysis:

-

The degree of inhibition is calculated from the change in fluorescence polarization.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Kinase Assay for IC50 Determination

To confirm the inhibitory activity and determine the IC50 of this compound against Chk2 and other kinases, a radiometric or luminescence-based kinase assay is typically employed.

Principle: These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. In a radiometric assay, radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is used, and the incorporation of the radioactive phosphate into the substrate is quantified. In a luminescence-based assay, the amount of ATP remaining after the kinase reaction is measured using a luciferase/luciferin system; lower light output indicates higher kinase activity.

Generalized Protocol (Radiometric):

-

Reagents:

-

Recombinant kinase (e.g., Chk2, Chk1)

-

Substrate (e.g., Histone H1, or a specific peptide substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radioactive ATP

-

Kinase reaction buffer

-

This compound at various concentrations

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail

-

-

Procedure:

-

Set up kinase reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the kinase, substrate, and this compound at the desired concentration in the kinase reaction buffer.

-

Initiate the reaction by adding a mixture of non-radioactive and radioactive ATP.

-

Incubate at 30°C for a specific time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radioactive ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Kinase activity is proportional to the amount of radioactivity incorporated into the substrate.

-

IC50 values are calculated as described for the high-throughput screening assay.

-

Western Blot Analysis of Chk2 Phosphorylation

To assess the effect of this compound on Chk2 activity within a cellular context, western blotting can be used to detect the phosphorylation of Chk2 and its downstream targets.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. To assess Chk2 activity, an antibody that specifically recognizes the phosphorylated form of Chk2 (e.g., at Threonine 68) is used.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a cancer cell line) to 70-80% confluency.

-

Treat the cells with a DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation) to activate the ATM-Chk2 pathway.

-

Concurrently treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubate for a specified period.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Protein Transfer:

-

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., anti-phospho-Chk2 Thr68).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control protein (e.g., β-actin or GAPDH).

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

Unveiling the Molecular Liaison: A Technical Guide to the Interaction of NSC 109555 with its Target Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the potent and selective inhibitor, NSC 109555, and its primary protein target, Checkpoint kinase 2 (Chk2). A critical component of the DNA damage response pathway, Chk2 represents a key therapeutic target in oncology. Understanding the precise mechanism of its inhibition by this compound is paramount for the structure-assisted design of novel and more effective cancer therapeutics.

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent, ATP-competitive inhibitor of Chk2. The following table summarizes the key quantitative metric defining this interaction.

| Compound | Target Protein | Inhibition Metric (IC50) |

| This compound | Checkpoint kinase 2 (Chk2) | 240 nM[1] |

Elucidating the Binding Interaction: Co-crystallization Protocol

The determination of the three-dimensional structure of the Chk2-NSC 109555 complex was crucial in revealing the molecular basis of its inhibitory activity. The following is a representative protocol for the co-crystallization of the Chk2 catalytic domain with this compound.

1. Protein Expression and Purification:

- The catalytic domain of human Chk2 (amino acids 200-543) is expressed in an appropriate expression system (e.g., E. coli).

- The expressed protein is purified using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for a His-tagged protein), followed by ion exchange and size-exclusion chromatography to ensure high purity.

2. Complex Formation:

- The purified Chk2 catalytic domain is incubated with a molar excess of this compound to ensure saturation of the binding site.

3. Crystallization:

- The Chk2-NSC 109555 complex is subjected to vapor diffusion crystallization screening using various commercially available or custom-made screening solutions.

- Crystals are typically grown by sitting-drop or hanging-drop vapor diffusion at a constant temperature.

4. X-ray Diffraction Data Collection and Structure Determination:

- Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

- X-ray diffraction data are collected at a synchrotron source.

- The structure is solved by molecular replacement using a previously determined structure of the Chk2 catalytic domain as a search model.

- The inhibitor molecule, this compound, is then manually built into the electron density map, and the entire complex is refined to a high resolution (e.g., 2.05 Å)[1].

Visualizing the Molecular Interactions and Pathways

Chk2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway and the point of intervention by this compound.

Figure 1: Chk2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to determine the inhibitory activity of this compound on Chk2.

Figure 2: Workflow for determining the IC50 of this compound against Chk2.

Structural Insights into the Chk2-NSC 109555 Interaction

The co-crystal structure of the Chk2 catalytic domain in complex with this compound reveals that the inhibitor binds to the ATP-binding pocket in an elongated conformation.[1] This binding mode differs from previous computational models. The interaction is stabilized by a network of hydrogen bonds and van der Waals interactions.[1] Notably, the two aryl groups and the urea (B33335) functional group of this compound are critical for its inhibitory activity, as modifications to these moieties result in a loss of potency.[1] This detailed structural information provides a robust template for the rational design and optimization of next-generation Chk2 inhibitors.[1]

References

The Role of NSC 109555 in Cell Cycle Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is paramount for cellular function and organismal health. The cell cycle, a series of events leading to cell division and duplication, is tightly regulated by a complex network of proteins to ensure that damaged DNA is not passed on to daughter cells. Cell cycle checkpoints are critical surveillance mechanisms that halt progression through the cell cycle in response to DNA damage, allowing time for repair. A key player in this DNA damage response (DDR) is the serine/threonine kinase, Checkpoint Kinase 2 (Chk2). Dysregulation of the Chk2 signaling pathway is implicated in genomic instability and tumorigenesis, making it an attractive target for cancer therapy. NSC 109555 has emerged as a potent and highly selective ATP-competitive inhibitor of Chk2, offering a valuable tool for both basic research and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating cell cycle checkpoint control.

This compound: A Potent and Selective Chk2 Inhibitor

This compound is a novel bis-guanylhydrazone that has been identified as a highly potent and selective inhibitor of Chk2 kinase.[1] Its primary mechanism of action is through competitive inhibition of ATP binding to the Chk2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy and selectivity of this compound have been quantified through various in vitro kinase assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against Chk2 and other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against Chk2

| Target | IC50 (nM) | Assay Description | Reference |

| Chk2 | 240 | Cell-free kinase assay | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (µM) | Reference |

| Chk1 | > 10 | [1] |

| Other 20 kinases | Not specified, but high selectivity for Chk2 was observed | [1] |

Note: The specific panel of 20 other kinases was not detailed in the initial high-throughput screening publication.

The ATM-Chk2 Signaling Pathway and this compound's Point of Intervention

In response to DNA double-strand breaks (DSBs), the Ataxia-Telangiectasia Mutated (ATM) kinase is activated. ATM, in turn, phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation.[1] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.[1] Key downstream targets of Chk2 include the Cdc25 phosphatases (Cdc25A and Cdc25C), p53, and BRCA1.[1][2]

This compound directly inhibits the catalytic activity of Chk2, preventing the phosphorylation of these downstream effectors and thereby abrogating the Chk2-mediated checkpoint response.

Signaling Pathway Diagram

Caption: ATM-Chk2 signaling pathway in response to DNA damage and inhibition by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Chk2 Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on Chk2 catalytic activity.

Objective: To measure the IC50 of this compound against recombinant Chk2.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2-specific peptide substrate (e.g., CHKtide)[3]

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant Chk2 enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or using the stop solution from a commercial kit).

-

Quantify the amount of phosphorylated substrate.

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

-

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Chk2 Phosphorylation

This technique is used to assess the effect of this compound on Chk2 activation in a cellular context.

Objective: To detect the levels of phosphorylated Chk2 (p-Chk2) at Thr68 in cells treated with a DNA damaging agent in the presence or absence of this compound.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

DNA damaging agent (e.g., Doxorubicin, Etoposide)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)[4]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).

-

Induce DNA damage by adding a DNA damaging agent for a defined period (e.g., 1-2 hours).

-

Harvest cells and prepare whole-cell lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-Chk2 (Thr68) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Chk2 and the loading control to ensure equal protein loading.

Cell Viability/Cytotoxicity Assay

These assays are employed to evaluate the effect of this compound, alone or in combination with other agents, on cell survival.

Objective: To determine the cytotoxic effect of this compound in combination with a chemotherapeutic agent like gemcitabine.

Materials:

-

Cancer cell line (e.g., pancreatic cancer cell lines like MIA PaCa-2)

-

This compound

-

Gemcitabine

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., DMSO or a specialized buffer)[5]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound, gemcitabine, or a combination of both. Include vehicle-treated cells as a control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control. Combination index (CI) values can be calculated to determine if the drug combination is synergistic, additive, or antagonistic.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing the synergistic cytotoxicity of this compound and gemcitabine.

Conclusion

This compound is a valuable chemical probe for elucidating the intricate roles of Chk2 in cell cycle checkpoint control and the broader DNA damage response. Its high potency and selectivity make it a superior tool for dissecting Chk2-specific functions. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of Chk2 inhibition. Further studies, particularly in in vivo models, will be crucial to fully realize the clinical utility of this compound and other Chk2 inhibitors as anticancer agents, especially in combination with conventional chemotherapies and radiotherapies. The continued exploration of Chk2 inhibitors like this compound holds significant promise for the development of more effective and targeted cancer treatments.

References

- 1. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. texaschildrens.org [texaschildrens.org]

The Role of NSC 109555 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase that functions as a tumor suppressor and a key transducer in the DNA damage response (DDR) pathway. This technical guide provides an in-depth overview of the core functions of this compound, detailing its mechanism of action, its impact on cellular processes such as cell cycle progression and apoptosis, and its potential as a chemosensitizing agent in cancer therapy. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their exploration of Chk2 inhibition as a therapeutic strategy.

Introduction to the DNA Damage Response and Checkpoint Kinase 2 (Chk2)

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). The DDR detects DNA lesions, halts cell cycle progression to allow for repair, and can trigger apoptosis if the damage is irreparable. Key players in the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

Upon activation by DNA double-strand breaks (DSBs), ATM phosphorylates and activates a number of downstream targets, including the checkpoint kinase Chk2.[1][2] Activated Chk2, in turn, phosphorylates a variety of substrates to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and apoptosis.[2][3] Given its central role in the DDR, Chk2 has emerged as a promising target for cancer therapy, with the goal of sensitizing cancer cells to DNA-damaging agents.

This compound: A Selective Chk2 Inhibitor

This compound is a bis-guanylhydrazone that has been identified as a potent and selective inhibitor of Chk2. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 catalytic domain.

Mechanism of Action

This compound directly inhibits the kinase activity of Chk2, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the Chk2-mediated signaling cascade that is activated in response to DNA damage. The crystal structure of Chk2 in complex with this compound has revealed the specific interactions within the ATP-binding pocket that contribute to its inhibitory activity.

Potency and Selectivity

This compound exhibits significant potency against Chk2 with reported IC50 values in the nanomolar range. Its selectivity for Chk2 over the related kinase Chk1 and other kinases is a key feature, minimizing off-target effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Chk2 | 200 |

| Chk1 | >10,000 |

Note: Data represents typical values from in vitro kinase assays and may vary between studies.

Cellular Effects of this compound in the DNA Damage Response

Inhibition of Chk2 by this compound has profound effects on cellular responses to DNA damage, particularly in the context of cancer cells.

Abrogation of Cell Cycle Checkpoints

Chk2 plays a crucial role in instituting cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to prevent the propagation of damaged DNA.[4] By inhibiting Chk2, this compound can abrogate these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.

Table 2: Effect of Chk2 Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Human Primary Breast Cells | DMSO | 65 | 25 | 10 |

| Human Primary Breast Cells | Chk2 Inhibitor (10 µM, 16h) | 60 | 20 | 20 |

| Human Primary Lung Cells | DMSO | 70 | 20 | 10 |

| Human Primary Lung Cells | Chk2 Inhibitor (10 µM, 16h) | 70 | 20 | 10 |

Note: This table presents representative data on the general effect of Chk2 inhibition on cell cycle distribution. Specific quantitative data for this compound was not available in the searched literature. The presented data shows that Chk2 inhibition can lead to an increase in the G2/M population in some cell types.[5]

Sensitization to Chemotherapy and Radiotherapy

A primary application of Chk2 inhibitors like this compound is to enhance the efficacy of conventional cancer therapies that induce DNA damage, such as chemotherapy and radiotherapy. By disabling a key component of the DDR, this compound can lower the threshold for cell death induced by these agents.

A notable example is the synergistic effect of this compound with the chemotherapeutic agent gemcitabine (B846) in pancreatic cancer cells.[1][3] The combination leads to a significant increase in cytotoxicity compared to either agent alone.[3]

Table 3: Synergistic Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines

| Cell Line | Treatment | % Cell Viability |

| MIA PaCa-2 | Gemcitabine (0.5 µM) | ~70% |

| MIA PaCa-2 | This compound (5 µM) | ~95% |

| MIA PaCa-2 | Gemcitabine (0.5 µM) + this compound (5 µM) | ~40% |

| BxPC-3 | Gemcitabine (0.5 µM) | ~80% |

| BxPC-3 | This compound (5 µM) | ~98% |

| BxPC-3 | Gemcitabine (0.5 µM) + this compound (5 µM) | ~55% |

Note: Data is approximated from graphical representations in the cited literature and represents the synergistic effect on cell viability.[3]

Induction of Apoptosis

This compound, particularly in combination with DNA-damaging agents, enhances the induction of apoptosis. This is evidenced by increased PARP cleavage and caspase-3/7 activity.[3] Flow cytometry analysis using Annexin V/PI staining further confirms an increase in the apoptotic cell population.[2]

Table 4: Enhancement of Gemcitabine-Induced Apoptosis by this compound in MIA PaCa-2 Cells

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | ~2% | ~1% |

| Gemcitabine (0.5 µM) | ~10% | ~3% |

| This compound (5 µM) | ~3% | ~1% |

| Gemcitabine (0.5 µM) + this compound (5 µM) | ~25% | ~5% |

Note: Data is approximated from graphical representations in the cited literature.[2]

Modulation of DNA Repair Pathways

Chk2 is involved in the regulation of DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ). Inhibition of Chk2 can therefore impact the cell's ability to repair DNA damage, further contributing to the cytotoxic effects of DNA-damaging agents. The precise role of Chk2 in the balance between HR and NHEJ is complex and can be cell-type dependent.

Induction of Reactive Oxygen Species (ROS)

The combination of this compound and gemcitabine has been shown to significantly increase the intracellular levels of reactive oxygen species (ROS).[1][3] This elevation in ROS contributes to the induction of apoptotic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Chk2 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Chk2.

-

Materials:

-

Recombinant human Chk2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP)

-

Chk2 substrate (e.g., Histone H1 or a synthetic peptide like CHKtide)

-

This compound

-

96-well plates

-

Scintillation counter or luminescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing Chk2 enzyme and its substrate in kinase buffer.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter (for radiolabeled ATP) or a luminescence-based assay (e.g., ADP-Glo).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT/XTT)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound and other test compounds (e.g., gemcitabine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, alone or in combination with another drug, for a specified duration (e.g., 72 hours).

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (live cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Western Blotting for PARP Cleavage

This technique detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with the primary anti-PARP antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescence substrate and visualize the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).

-

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7.

-

Materials:

-

Treated and untreated cells

-

Caspase-Glo® 3/7 Reagent (or similar)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and treat as required.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

Normalize the results to the number of cells or total protein concentration.

-

Reactive Oxygen Species (ROS) Detection

This assay quantifies the intracellular levels of ROS.

-

Materials:

-

Treated and untreated cells

-

DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS-sensitive fluorescent probe

-

Flow cytometer or fluorescence microplate reader

-

-

Procedure:

-

Treat cells with this compound and/or other compounds.

-

Load the cells with DCFDA by incubating them with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

-

γH2AX Foci Formation Assay

This immunofluorescence assay detects DNA double-strand breaks.

-

Materials:

-

Treated and untreated cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Fix the cells with PFA and permeabilize with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the DNA damage response and the experimental approaches to study them is crucial for a comprehensive understanding.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of Chk2 in the DNA damage response. Its ability to sensitize cancer cells to genotoxic agents highlights the therapeutic potential of Chk2 inhibition. Further research is warranted to explore the efficacy of this compound and other Chk2 inhibitors in a broader range of cancer types and in combination with other targeted therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of Chk2 as a therapeutic target in oncology. A critical next step will be to conduct more comprehensive quantitative analyses of the effects of this compound on cell cycle distribution, apoptosis, and DNA damage markers across a panel of cancer cell lines to build a more complete picture of its activity profile.

References

- 1. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

NSC 109555: A Technical Guide to its Role in Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), has emerged as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[2][3] Activation of Chk2 in response to genomic instability can lead to cell cycle arrest, allowing for DNA repair, or, in cases of severe damage, the induction of apoptosis.[2][3] This technical guide provides an in-depth overview of the known mechanisms by which this compound influences apoptosis, focusing on its role as a Chk2 inhibitor and its ability to sensitize cancer cells to chemotherapeutic agents.

Core Mechanism of Action: Chk2 Inhibition

This compound functions as a highly selective inhibitor of Chk2, exhibiting significantly less activity against other kinases such as Chk1.[1][2] Its mechanism involves competing with ATP for the binding pocket of the Chk2 catalytic domain.[3] This inhibition prevents the autophosphorylation and activation of Chk2, thereby disrupting its downstream signaling cascade.[1]

Quantitative Data on Chk2 Inhibition

| Parameter | Value | Kinase | Assay Conditions | Reference |

| IC50 | 200 nM | Chk2 | Cell-free kinase assay | [1] |

| IC50 | 240 nM | Chk2 | In vitro kinase assay (inhibiting phosphorylation of histone H1) | [1][2] |

| IC50 | 210 nM | Brk | Kinase panel | [1] |

| IC50 | 6,000 nM | c-Met | Kinase panel | [1] |

| IC50 | 7,400 nM | IGFR | Kinase panel | [1] |

| IC50 | 7,100 nM | LCK | Kinase panel | [1] |

Role in Apoptosis Induction: Sensitization to Chemotherapy

While this compound has not been shown to directly induce apoptosis on its own, it significantly enhances the apoptotic effects of DNA-damaging agents, such as gemcitabine (B846), in cancer cells.[4] This sensitizing effect is attributed to the inhibition of Chk2's function in promoting cell cycle arrest and DNA repair, thereby lowering the threshold for cells to undergo apoptosis in response to chemotherapy.

Quantitative Data on Apoptosis Sensitization

A study by Duong et al. demonstrated the synergistic effect of this compound and gemcitabine in pancreatic adenocarcinoma cells.[4]

| Cell Line | Treatment | Observation | Reference |

| MIA PaCa-2 | 5 µM this compound + 0.5 µM Gemcitabine (48 hrs) | Increased cleavage of PARP (an apoptotic marker) compared to gemcitabine alone. | [4] |

| MIA PaCa-2 | 5 µM this compound + 0.5 µM Gemcitabine (48 hrs) | Increased caspase-3/7 activity compared to gemcitabine alone. | [4] |

| BxPC-3 | 5 µM this compound + 0.5 µM Gemcitabine (48 hrs) | Increased caspase-3/7 activity compared to gemcitabine alone. | [4] |

| MIA PaCa-2 | 5 µM this compound + 0.5 µM Gemcitabine | Markedly enhanced generation of Reactive Oxygen Species (ROS) as early as 6 hours after treatment. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound and apoptosis.

Western Blot Analysis for PARP Cleavage

-

Cell Treatment: MIA PaCa-2 cells were treated with 5 µM this compound, 0.5 µM gemcitabine, or a combination of both for 48 hours.

-

Cell Lysis: Cells were harvested and lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for PARP, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence detection system. α-tubulin was used as a loading control.[4]

Caspase-3/7 Activity Assay

-

Cell Treatment: MIA PaCa-2 and BxPC-3 cells were treated as described for the Western blot analysis.

-

Cell Lysis: Cells were lysed according to the manufacturer's protocol for the caspase activity assay kit.

-

Assay Reaction: Cell lysates were incubated with a luminogenic caspase-3/7 substrate.

-

Measurement: Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[4]

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: MIA PaCa-2 cells were treated with 5 µM this compound, 0.5 µM gemcitabine, or a combination of both for various time points (e.g., 6, 12, 24 hours).

-

Probe Incubation: Cells were incubated with a fluorescent probe that detects ROS (e.g., DCFDA).

-

Flow Cytometry: The fluorescence intensity of the cells was analyzed by flow cytometry to quantify the levels of intracellular ROS.[4]

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

Caption: Role of this compound in inhibiting the Chk2 DNA damage response pathway.

Experimental Workflow for Assessing Apoptosis Sensitization

References

- 1. caymanchem.com [caymanchem.com]

- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone); this compound] as a novel chemotype for inhibition of Chk2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

NSC 109555: A Technical Guide to Solubility and Stability

This technical guide provides an in-depth overview of the solubility and stability of NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). The information is intended for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as DDUG, is a bis(guanylhydrazone) that acts as a reversible and ATP-competitive inhibitor of Chk2. It plays a crucial role in the ATM-Chk2 signaling pathway, which is activated in response to DNA damage.

Solubility Data

The solubility of this compound has been determined in various solvents, as summarized in the table below. This data is crucial for the preparation of stock solutions and for conducting in vitro and in vivo experiments.

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | 10 mM[1] and 20 mg/mL[2] |

| DMF (Dimethylformamide) | 2 mg/mL[2] |

| Ethanol | 3 mg/mL[2] |

| PBS (Phosphate-Buffered Saline), pH 7.2 | 10 mg/mL[2] |

Stability Data

This compound exhibits good stability under appropriate storage conditions. The following table summarizes the available stability information. To ensure the integrity of the compound, it is recommended to follow the storage guidelines provided by the supplier.

| Storage Condition | Stability |

| -20°C | ≥ 4 years[2] |

| -20°C (with ice pack for shipping) | ≥ 2 years[3] |

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound are not publicly available, the following are generalized methodologies commonly used for small molecule kinase inhibitors.

Solubility Determination: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is often used to assess the kinetic solubility of a compound.

Workflow for Kinetic Solubility Assay

Caption: A typical workflow for determining kinetic solubility.

Stability Assessment: HPLC-Based Method

This method is used to determine the stability of a compound over time under specific conditions.

Workflow for HPLC-Based Stability Assay

Caption: A standard workflow for assessing compound stability.

Signaling Pathway

This compound is a selective inhibitor of Chk2, a key serine/threonine kinase in the DNA damage response pathway. Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound exerts its effect by competitively binding to the ATP pocket of Chk2, thereby preventing its downstream signaling.

ATM-Chk2 Signaling Pathway and Inhibition by this compound

Caption: The inhibitory action of this compound on the ATM-Chk2 pathway.

References

Methodological & Application

Application Notes and Protocols for NSC 109555 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Inhibition of Chk2 can lead to cell cycle arrest and apoptosis, making it a target of interest for cancer therapy, particularly in combination with DNA-damaging agents.[1] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its biological effects, including cytotoxicity, induction of apoptosis, and impact on the cell cycle.

Mechanism of Action

This compound acts as a reversible, ATP-competitive inhibitor of Chk2. Structural studies have confirmed that this compound binds to the ATP-binding pocket of the Chk2 catalytic domain. This inhibition prevents the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream substrates, such as histone H1. By disrupting the Chk2-mediated signaling pathway, this compound can interfere with cell cycle checkpoints, leading to apoptosis in cells with DNA damage.[1][2]

Signaling Pathway of Chk2 Inhibition by this compound

References

Application Notes and Protocols for NSC 109555 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] Chk2 activation, typically initiated by ATM (Ataxia Telangiectasia Mutated) in response to DNA double-strand breaks, triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis. This central role in maintaining genomic integrity makes Chk2 a compelling target for cancer therapy. Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents and may be particularly effective in tumors with specific genetic backgrounds, such as p53 mutations. These application notes provide a comprehensive guide for utilizing this compound in cancer cell line research, including recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Quantitative Data Summary

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (in vitro kinase assay) | Reference |

| This compound | Chk2 | 240 nM | [1] |

Table 2: Cellular Activity of a Selective Chk2 Inhibitor (CCT241533) in Various Cancer Cell Lines

This data is provided as a reference to estimate the effective concentration range for Chk2 inhibition in cell-based assays.

| Cell Line | Cancer Type | GI50 (Growth Inhibition 50) | Assay | Reference |

| HT-29 | Colon Carcinoma | 1.7 µM | SRB | [3] |

| HeLa | Cervical Carcinoma | 2.2 µM | SRB | [3] |

| MCF-7 | Breast Carcinoma | 5.1 µM | SRB | [3] |

Based on the available data, a starting concentration range of 1-10 µM is recommended for initial experiments with this compound in cancer cell lines. A study on pancreatic cancer cell lines demonstrated that 5 µM this compound effectively inhibited gemcitabine-induced Chk2 phosphorylation.[4][5]

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway. Upon DNA damage, ATM phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cellular outcomes such as cell cycle arrest and apoptosis.

Caption: Chk2 activation and downstream signaling cascade.

General Experimental Workflow for Evaluating this compound

This workflow outlines the typical experimental process for characterizing the effects of this compound on cancer cell lines.

Caption: A typical workflow for testing this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

96-well tissue culture plates

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After 48-72 hours of incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with deionized water and allow it to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and plot a dose-response curve to determine the GI50 value.